1h-Benzimidazole-2-ethanethiol

Self-healing coatings Waterborne polyurethane Metal coordination

Researchers requiring precise spatial orientation of thiol groups for click chemistry often find 2-mercaptobenzimidazole (2-MBI) inadequate due to steric hindrance from the directly attached benzimidazole ring. 1H-Benzimidazole-2-ethanethiol (BET) resolves this limitation with a two-carbon ethyl spacer that distances the reactive thiol from the heterocycle, enabling: • 95.9% self-healing efficiency in Zn²⁺-coordinated waterborne PU coatings • Efficient thiol-ene grafting for anhydrous proton-conducting polymers (7×10⁻⁶ S/cm at 140°C) • Reversible metal coordination for marine antifouling PDMS coatings with room-temperature self-healing Supplied at ≥95% purity with global shipping.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 2242-96-8
Cat. No. B1266744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-2-ethanethiol
CAS2242-96-8
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCS
InChIInChI=1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)
InChIKeyRYZIBEDYAPAIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-ethanethiol Core Properties


1H-Benzimidazole-2-ethanethiol (CAS 2242-96-8, also known as 2-(1H-benzimidazol-2-yl)ethanethiol or BET) is a heterocyclic thiol compound composed of a benzimidazole core linked to an ethanethiol moiety via the C2 position . With a molecular formula of C₉H₁₀N₂S and a molecular weight of 178.26 g/mol, this compound features a reactive thiol (-SH) group that enables nucleophilic substitutions, disulfide formation, and metal coordination, while the benzimidazole ring contributes aromatic stability and the capacity for π-π stacking interactions . The compound is typically supplied as a solid with minimum purity of 95% and exhibits solubility in polar organic solvents . Its dual functionality—combining a soft sulfur donor with a nitrogen-rich heterocycle—positions it as a versatile building block for applications spanning corrosion inhibition, self-healing coatings, proton-conducting polymers, and metal complexation [1][2][3].

1H-Benzimidazole-2-ethanethiol vs. Other Benzimidazole Thiols


Substituting 1H-benzimidazole-2-ethanethiol (BET) with the more common analog 2-mercaptobenzimidazole (2-MBI) or other benzimidazole thiols introduces significant performance deficits in applications requiring precise spatial orientation of the thiol group relative to the benzimidazole ring. In BET, the two-carbon ethyl spacer between the benzimidazole C2 position and the terminal thiol group provides critical conformational flexibility and distances the soft sulfur donor from the aromatic heterocycle, enabling distinct coordination geometries and reactivity profiles [1]. This structural difference is not cosmetic: 2-MBI, lacking this spacer, exhibits fundamentally different tautomeric behavior (thione-thiol equilibrium) and metal-binding modes, often forming different complex stoichiometries and exhibiting lower stability constants with transition metals [2]. Furthermore, the ethyl spacer in BET allows for more efficient thiol-ene click chemistry and graft copolymerization than the directly attached thiol in 2-MBI, where steric hindrance from the bulky benzimidazole ring reduces reaction kinetics and grafting efficiency [3]. Procurement of BET specifically—rather than generic benzimidazole thiols—is therefore essential when the application demands the unique combination of a flexible thiol tether and an intact benzimidazole coordination site, as quantified in the evidence below.

1H-Benzimidazole-2-ethanethiol Performance vs. Analogs


Self-Healing Efficiency in Waterborne Polyurethane Coatings

In a 2023 study, waterborne polyurethane (WPU) coatings functionalized with 2-(2-benzimidazolyl)ethanethiol (BET) achieved a self-healing efficiency of 95.9% when cross-linked with exogenous Zn²⁺ ions, compared to a non-BET control coating which exhibited no measurable self-healing capability under identical conditions [1]. The coordination between Zn²⁺ and BET provides extra interchain forces that enable efficient crack closure and restoration of mechanical integrity after damage. This represents a direct head-to-head comparison within the same study.

Self-healing coatings Waterborne polyurethane Metal coordination

Adhesion Improvement in PDMS Elastomers

A 2020 study demonstrated that poly(dimethylsiloxane) (PDMS) coatings cross-linked via coordination bonds between BET and zinc ions exhibited significantly improved adhesion strength compared to unmodified PDMS elastomer [1]. While the exact quantitative adhesion value was not specified in the abstract, the study explicitly states improved adhesion strength in direct comparison with PDMS elastomer baseline, and the coating maintained low surface energy while gaining this adhesion enhancement.

Silicone coatings Adhesion Metal coordination

Anhydrous Proton Conductivity in Polysiloxane Membranes

Polysiloxanes grafted with benzimidazole units via thiol-ene coupling of BET achieved an anhydrous proton conductivity of 7 × 10⁻⁶ S/cm at 140°C under completely anhydrous conditions [1]. This contrasts with Nafion, the industry-standard proton exchange membrane, which rapidly loses conductivity above 100°C due to water evaporation and requires humidification to function. This is a cross-study comparable observation.

Proton exchange membranes Anhydrous conductivity Fuel cells

Electrochemical Coordination Behavior

BET exhibits the unique ability to form crystal structures with chloride ions at potentials as high as 1.5 V, a coordination geometry not observed for other structurally related thioethers . Additionally, BET displays redox potentials ranging from -0.8 V to -0.9 V depending on substituents and solvent, whereas 2-mercaptobenzimidazole typically exhibits more negative reduction potentials (approximately -1.1 V to -1.3 V) under comparable conditions, reflecting the electronic influence of the ethyl spacer [1]. This is a class-level inference based on the unique electronic structure conferred by the ethyl spacer.

Electrochemistry Coordination chemistry Technetium chelation

1H-Benzimidazole-2-ethanethiol Application Scenarios


Self-Healing Waterborne Coatings

BET is directly incorporated into waterborne polyurethane side chains via click chemistry to create Zn²⁺-coordinated cross-linked networks. These coatings achieve 95.9% self-healing efficiency and prevent flashing rust on tinplate substrates through benzimidazole-substrate coordination [1]. Procurement of BET is essential for developing high-performance waterborne industrial coatings that require simultaneous self-healing, anti-corrosion, and mechanical robustness (hardness 4H, adhesion ~2.0 MPa).

Anhydrous Proton-Conducting Membranes

BET serves as a critical monomer for grafting benzimidazole proton-conducting units onto polysiloxane backbones via efficient thiol-ene coupling. The resulting copolymers achieve anhydrous proton conductivity of 7 × 10⁻⁶ S/cm at 140°C, enabling operation of polymer electrolyte membrane fuel cells (PEMFCs) at elevated temperatures (>100°C) without humidification—a regime where Nafion fails [2]. This application demands BET specifically because the ethyl spacer ensures complete vinyl group consumption and prevents steric hindrance during grafting.

Marine Antifouling Silicone Coatings

PDMS coatings cross-linked via BET-Zn²⁺ coordination bonds exhibit improved adhesion strength compared to unmodified PDMS while retaining low surface energy essential for fouling release. The reversible metal coordination imparts room-temperature self-healing in air or artificial seawater, and the zinc-imidazole complexes confer significant fouling resistance against marine bacteria Pseudomonas sp. and diatom Navicula incerta [3]. BET is the specific ligand enabling this multifunctional coating performance.

Technetium-99m Radiopharmaceutical Chelation

BET acts as a reducing and chelating agent for ammonium pertechnetate, facilitating the formation of oxotechnetium(V) complexes for diagnostic nuclear medicine imaging [4]. The compound's unique ability to form stable crystal structures with chloride at high potentials (1.5 V) and its favorable redox window (-0.8 to -0.9 V) make it a preferred ligand over other thioethers for technetium-99m radiopharmaceutical synthesis, where complex stability and defined product stoichiometry are paramount.

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